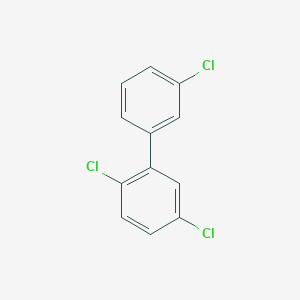

2,3',5-Trichlorobiphenyl

Overview

Description

2,3’,5-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of two benzene rings connected by a single bond, with three chlorine atoms attached at the 2, 3’, and 5 positions. PCBs are synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Preparation Methods

Direct Chlorination of Biphenyl

Direct chlorination remains a foundational method for synthesizing trichlorobiphenyls. Biphenyl undergoes electrophilic aromatic substitution in the presence of chlorine gas (Cl₂) and a Lewis acid catalyst, typically iron(III) chloride (FeCl₃). The reaction proceeds under controlled temperatures (50–80°C) to optimize regioselectivity .

Key Variables:

-

Chlorine Stoichiometry: A molar ratio of 3:1 (Cl₂:biphenyl) minimizes over-chlorination.

-

Catalyst Loading: FeCl₃ at 5–10 wt% enhances reaction rate without promoting side products.

-

Solvent System: Dichloromethane or carbon tetrachloride improves solubility and heat dissipation.

Challenges:

-

Isomer separation is laborious due to similar physical properties among trichlorobiphenyl congeners.

-

Yield for 2,3',5-trichlorobiphenyl rarely exceeds 40% in mixed chlorination products .

Catalytic Dechlorination of Higher Chlorinated Biphenyls

Microbial dechlorination offers a sustainable route to this compound by selectively removing chlorine atoms from highly chlorinated precursors. Dehalobium chlorocoercia DF-1, an organohalide-respiring bacterium, catalyzes reductive dechlorination under anaerobic conditions .

Example Pathway:

-

Substrate: 2,3,5,6-tetrachlorobiphenyl

-

Reaction Conditions:

-

Temperature: 30°C

-

Electron Donor: Lactate or hydrogen gas

-

Medium: Mineral salts with vitamin B₁₂

-

-

Products: this compound (major) and 2,5-dichlorobiphenyl (minor)

Advantages:

-

Position-specific dechlorination reduces isomer complexity.

-

Environmentally benign compared to chemical methods.

Isotopic Labeling for Analytical Applications

Deuterated analogs like this compound-d₅ are synthesized for mass spectrometry standards. The process involves hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O) under acidic or basic conditions .

Synthetic Steps:

-

Deuteration: React this compound with D₂O and Pd/C catalyst at 150°C.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate).

-

Characterization: NMR (¹H, ¹³C) and high-resolution MS confirm deuteration efficiency (>98%) .

Ullmann Coupling for Regioselective Synthesis

Ullmann coupling connects chlorinated benzene rings via a copper-catalyzed aryl-aryl bond formation. This method allows precise control over substitution patterns .

Protocol:

-

Reactants: 2-chloronitrobenzene and 3,5-dichlorophenylboronic acid

-

Catalyst: CuI (10 mol%) with 1,10-phenanthroline ligand

-

Conditions:

-

Solvent: DMF, 110°C

-

Time: 24–48 hours

-

-

Yield: 55–60% after recrystallization

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Chlorination | 30–40 | 85–90 | Scalability | Isomer separation required |

| Microbial Dechlorination | 60–70 | 95–98 | Eco-friendly | Slow kinetics (weeks) |

| Ullmann Coupling | 55–60 | 90–95 | Regioselective | High catalyst cost |

| Isotopic Labeling | 70–75 | 99+ | Analytical utility | Specialized equipment needed |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility. Fixed-bed reactors with FeCl₃-coated alumina pellets enable continuous chlorination at 70°C . Post-synthesis distillation isolates this compound at 180–190°C (0.5 mmHg).

Quality Control Metrics:

-

GC-MS Purity: ≥99% (non-deuterated)

-

Isotopic Enrichment: ≥98% D (deuterated analogs)

Chemical Reactions Analysis

Oxidation Reactions

2,3',5-Trichlorobiphenyl undergoes oxidation to form hydroxylated metabolites. These reactions are critical in environmental degradation studies and toxicological assessments.

Oxidation pathways are significant in determining the compound’s environmental fate and toxicity profile. Hydroxylated derivatives are often more polar, enhancing their solubility and mobility in aquatic systems.

Reduction and Dechlorination

Microbial and chemical dechlorination pathways reduce chlorine substitution, yielding less chlorinated biphenyls.

| Reaction Type | Reagents/Conditions | Major Products | Key Findings |

|---|---|---|---|

| Microbial Dechlorination | Dehalobium chlorocoercia DF-1 (anaerobic conditions) | Dichlorobiphenyls (e.g., 2,3-dichlorobiphenyl) | Organohalide-respiring bacteria selectively remove chlorine atoms at meta and para positions. |

| Chemical Reduction | Zinc dust, sodium borohydride | Lower chlorinated biphenyls | Reduction efficiency depends on solvent polarity and temperature. |

Dechlorination is a critical remediation strategy for PCB-contaminated environments. Anaerobic microbial processes dominate in sediments, whereas chemical reduction is utilized in laboratory settings .

Substitution Reactions

Chlorine atoms in this compound can be replaced by other functional groups under specific conditions.

Substitution reactions are leveraged to modify the compound’s physicochemical properties for analytical or synthetic purposes.

Environmental Degradation Pathways

This compound persists in ecosystems but degrades via combined biotic and abiotic mechanisms:

Toxicological Implications of Reaction Byproducts

Reaction metabolites often exhibit altered biological activity:

Scientific Research Applications

Environmental Impact

Persistence and Bioaccumulation

PCBs, including 2,3',5-Trichlorobiphenyl, are known for their resistance to environmental degradation. They can bioaccumulate in the food chain, leading to higher concentrations in top predators. Studies indicate that these compounds can persist in sediment and aquatic environments for decades, posing long-term ecological risks .

Degradation Studies

Research has focused on the degradation pathways of this compound in various environmental matrices. For instance, investigations into the phototransformation of PCBs in aquatic systems show that dissolved organic matter significantly influences the degradation rates and products formed during exposure to sunlight .

Biological Effects

Toxicological Studies

Toxicology studies have demonstrated that exposure to this compound can lead to various adverse health effects in organisms. In vitro studies on houseflies have shown that this compound affects enzyme levels and reduces survival rates when dosed at specific concentrations . Additionally, research has indicated potential endocrine-disrupting effects due to its interaction with hormone receptors .

Mechanistic Insights

Investigations into the mechanisms of action reveal that PCBs can induce oxidative stress and DNA damage in cells. For instance, studies have reported that exposure to this compound leads to increased DNA strand breaks and altered gene expression related to stress response pathways .

Analytical Methods

Detection Techniques

The analysis of PCBs, including this compound, typically employs gas chromatography coupled with mass spectrometry (GC-MS). Method 8082A from the EPA is a standard approach for detecting PCBs in environmental samples, allowing for quantification of individual congeners .

Case Studies

- Environmental Monitoring : A study conducted on sediment samples from industrial sites revealed detectable levels of this compound, highlighting its persistence in contaminated environments.

- Biomonitoring : Research involving fish populations exposed to PCB-laden waters showed bioaccumulation of this compound, correlating with physiological changes indicative of endocrine disruption.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Environmental Monitoring | Detection and quantification in sediments and water bodies using GC-MS techniques |

| Toxicological Research | Studies on survival rates and enzyme activity in model organisms like houseflies |

| Degradation Pathways | Research on phototransformation and biodegradation processes in aquatic environments |

| Mechanistic Studies | Investigations into oxidative stress and DNA damage mechanisms associated with PCB exposure |

Mechanism of Action

The mechanism of action of 2,3’,5-Trichlorobiphenyl involves its interaction with various molecular targets and pathways. PCBs can bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . Additionally, PCBs can interfere with the circadian clock by inhibiting the expression of the core circadian component PER1 .

Comparison with Similar Compounds

2,3’,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:

2,3’,5’-Trichlorobiphenyl: Another isomer with chlorine atoms at different positions.

2,2’,5,5’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with four chlorine atoms.

2,3,4,5-Tetrachlorobiphenyl: A tetrachlorinated biphenyl that can be dechlorinated to form 2,3’,5-Trichlorobiphenyl.

Each of these compounds has unique properties and reactivity patterns, making them distinct in their chemical behavior and applications.

Biological Activity

2,3',5-Trichlorobiphenyl (PCB 18) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic chemicals that have been widely used in industrial applications. This compound is particularly notable for its biological activity, which has implications for both human health and environmental safety.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₉Cl₃ and an average molecular mass of approximately 257.54 g/mol. The compound's structure features three chlorine atoms attached to a biphenyl backbone, which significantly influences its chemical behavior and biological interactions. The arrangement of these chlorine substituents affects not only its stability but also its reactivity and toxicity profiles.

The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in the regulation of various biological processes, including:

- Endocrine disruption : PCB 18 can alter hormone levels, potentially affecting reproductive health and development.

- Toxicity mechanisms : It induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and can lead to oxidative stress and cellular damage.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism |

|---|---|

| Endocrine disruption | Alters hormone levels affecting reproductive health |

| Toxicity induction | Induces cytochrome P450 enzymes leading to oxidative stress |

Case Studies and Epidemiological Findings

Research has highlighted several case studies that illustrate the adverse effects associated with PCB exposure, including this compound:

- Yucheng Incident (Taiwan, 1979) : This incident involved the contamination of rice oil with PCBs. Individuals exposed exhibited symptoms such as skin lesions, pigmentation changes, and long-term health issues including developmental delays in children born to exposed mothers. These children showed signs of hyperpigmentation and cognitive impairments up to age 12 .

- Lake Michigan Fish Consumption : A study on populations consuming fish from Lake Michigan revealed that prenatal exposure to PCBs resulted in poorer short-term memory functioning in children. The study linked high maternal consumption of contaminated fish to developmental delays .

- Occupational Exposure : Workers involved in the manufacture of electrical capacitors showed increased rates of hematological neoplasms and gastrointestinal cancers associated with PCB exposure .

Environmental Persistence and Bioaccumulation

This compound is characterized by its stability and persistence in the environment. This stability leads to bioaccumulation in the food chain, posing risks not only to wildlife but also to humans who consume contaminated food sources.

Table 2: Environmental Impact Data

| Parameter | Value |

|---|---|

| Log Kow | High (indicating lipophilicity) |

| Bioaccumulation factor | Significant in aquatic organisms |

Research Findings

Recent studies have employed quantitative structure-activity relationship (QSAR) models to predict the bioaccumulation potential of PCBs, including this compound. These models indicate that structural modifications can significantly alter toxicity profiles and environmental persistence .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 2,3',5-Trichlorobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound. For serum or plasma, confirmatory methods involve quantifying mass/volume ratios (e.g., ng/mL) using isotope dilution techniques . Standard solutions (e.g., 100 µg/mL in isooctane) are critical for calibration, as noted in PCB analysis protocols . Ensure proper separation of co-eluting congeners, such as distinguishing this compound (CAS 38444-81-4) from structurally similar PCBs like 2,4',5-Trichlorobiphenyl (CAS 16606-02-3) .

Q. How does the chlorination pattern of this compound influence its environmental persistence?

The meta and para chlorine substitutions in this compound reduce steric hindrance, increasing resistance to microbial degradation compared to ortho-substituted congeners. Studies show its half-life in air ranges between 2.57–2.86 days, as predicted by quantitative structure-property relationship (QSPR) models . Environmental persistence is further modulated by organic matter content in sediments, which accelerates photodegradation via radical-mediated pathways .

Q. What certified reference materials (CRMs) are available for this compound?

CRMs include this compound Solution (1 mL, CAS 38444-81-4) and solid standards (25 mg), validated under ISO/IEC 17025 for environmental and toxicological studies . Cross-validate purity using NIST-traceable protocols, especially when analyzing trace-level residues (e.g., <1 µg/kg) in complex matrices .

Advanced Research Questions

Q. How can machine learning (ML) models improve predictions of this compound’s environmental fate?

ML algorithms (e.g., random forest, gradient boosting) trained on congener-specific data (e.g., log Kow, molecular weight) predict air half-lives with ±0.15-day accuracy. For this compound, key descriptors include chlorine substitution geometry and electron affinity . Integrate ML outputs with experimental degradation rates (e.g., pseudo-first-order constants under UV/humic acid conditions) to refine risk assessments .

Q. What experimental designs address contradictions in reported toxicity data for this compound?

Discrepancies in cytotoxicity studies often arise from matrix effects (e.g., lipid interference in bioaccumulation assays). Use factorial designs to isolate variables:

- Factor 1: Exposure medium (aqueous vs. lipid-rich).

- Factor 2: Metabolic activation (e.g., S9 liver enzymes).

- Response: EC50 values in in vitro models (e.g., hepatocytes). Cross-reference results with structural analogs like 2,3',4-Trichlorobiphenyl (CAS 55712-37-3) to identify substitution-specific trends .

Q. What mechanisms explain the enhanced photodegradation of this compound in natural organic matter (NOM)-rich environments?

NOM acts as a photosensitizer, generating hydroxyl radicals (·OH) and singlet oxygen (¹O₂) under UV light. For this compound, dechlorination occurs preferentially at the para position, with degradation rates increasing by 40–70% in humic acid-amended systems (k = 0.0933 h⁻¹) . Use LC-QTOF-MS to track intermediate metabolites (e.g., dichlorinated biphenyls) and validate pathways .

Q. How do co-eluting PCB congeners complicate the quantification of this compound in GC-MS analysis?

Co-elution with 2,3',6-Trichlorobiphenyl (CAS 38444-76-7) or 2,4,5-Trichlorobiphenyl (CAS 38444-76-7) can overestimate concentrations. Mitigate this by:

- Using high-resolution GC columns (e.g., DB-5MS, 60 m × 0.25 mm ID).

- Applying tandem MS (MS/MS) to isolate fragment ions (e.g., m/z 256 → 186 for this compound) .

- Cross-validating with isotope-labeled internal standards (e.g., ¹³C-PCB 31) .

Q. What strategies reconcile contradictions in open datasets on this compound’s physicochemical properties?

Discrepancies in log Kow or solubility values often stem from measurement protocols (e.g., shake-flask vs. HPLC). To harmonize

- Curate datasets using the European Open Science Cloud (EOSC) framework.

- Apply meta-analysis tools to weight studies by methodological rigor (e.g., NIST-certified vs. non-certified data) .

- Report uncertainties explicitly in computational models .

Q. Methodological Notes

- Data Contradiction Analysis : Follow the iterative qualitative process outlined in social science research: collect divergent data, code variables (e.g., lab vs. field conditions), and triangulate findings via mixed-method approaches .

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, particularly for health-related PCB studies .

Properties

IUPAC Name |

1,4-dichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNCPBRWFSKDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074778 | |

| Record name | 2,3',5-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-81-4 | |

| Record name | 2,3′,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,3'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H9867N6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.